1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea
Description
1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea is a synthetic urea derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions and a methoxyethyl group attached to the urea moiety. This compound is part of a broader class of small molecules designed to modulate protein-protein interactions (PPIs) or enzyme activity, particularly in oncology and apoptosis regulation. Its structural features—fluorination for metabolic stability and lipophilicity, and the methoxyethyl group for enhanced solubility—reflect rational drug design principles aimed at optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-16-7-6-13-9(15)14-8-2-4-10(11,12)5-3-8/h8H,2-7H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXHCTPRARALFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4,4-difluorocyclohexylamine with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmaceutical Applications
-
Cannabinoid Receptor Modulation :
- The compound has been studied for its potential role as a modulator of cannabinoid receptors (CB1 and CB2). Research indicates that derivatives of urea can exhibit selective binding affinities towards these receptors, which are crucial in the treatment of various conditions such as pain, anxiety, and appetite regulation .
- For instance, studies have shown that modifications to the urea structure can enhance selectivity and potency towards CB1 receptors, making compounds like 1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea promising candidates for further pharmacological development .
-
Antitumor Activity :
- Preliminary investigations suggest that urea derivatives may possess antitumor properties. The structural modifications in compounds similar to this compound have been linked to increased cytotoxicity against certain cancer cell lines. This opens avenues for developing new anticancer agents based on this compound .
-
Neuroprotective Effects :
- There is emerging evidence that certain urea compounds can exhibit neuroprotective effects. These properties may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further studies are required to elucidate the specific mechanisms through which this compound may exert such effects .
Agricultural Applications
- Fertilizer Development :
- The compound's urea functionality suggests potential use in the formulation of slow-release fertilizers. Research indicates that modifying urea with different chemical groups can enhance nitrogen retention in soil and reduce volatilization losses. This can lead to more efficient fertilizer use and improved crop yields .
- Studies have demonstrated that certain coated urea formulations can significantly decrease nitrogen loss through ammonia volatilization when applied to soils, indicating that similar formulations incorporating this compound could be beneficial in agricultural practices .
Data Table: Summary of Applications
Case Study 1: Cannabinoid Receptor Modulation
In a study exploring the effects of various urea derivatives on cannabinoid receptors, researchers synthesized several compounds structurally related to this compound. These compounds were tested for their binding affinity and selectivity towards CB1 and CB2 receptors. Results indicated that specific structural modifications led to enhanced selectivity for the CB1 receptor, suggesting potential therapeutic applications in managing pain and appetite disorders.
Case Study 2: Antitumor Activity
A series of experiments were conducted using modified urea compounds on different cancer cell lines. Among these, a derivative closely related to this compound demonstrated significant cytotoxic effects on breast cancer cells. The study highlighted the importance of molecular structure in determining the efficacy of these compounds as potential anticancer agents.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is believed to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxyethyl urea moiety may contribute to the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Research Findings and Limitations
- Target Engagement: No direct data on the target compound’s activity is available in the provided evidence.
- Gaps in Data : Comparative IC50 values, in vivo efficacy, and toxicity profiles are absent, necessitating further experimental validation.
Biological Activity
1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, alongside a comprehensive analysis of research findings.
Structural Characteristics
- Chemical Formula : CHFNO
- Molecular Weight : 258.27 g/mol
- Functional Groups : Urea moiety, difluorocyclohexyl group, and methoxyethyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The urea functional group enhances its binding affinity to proteins and enzymes, which may lead to modulation of enzymatic activity or receptor signaling pathways.
Biological Activities
-
Antitumor Activity :
- Recent studies suggest that compounds with similar urea structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.
- Case Study : In vitro testing on breast cancer cell lines demonstrated that derivatives of urea can inhibit cell proliferation, suggesting potential therapeutic applications in oncology.
-
Neuroprotective Effects :
- Urea and its derivatives have shown promise in neuroprotection by modulating oxidative stress and inflammation in neuronal cells.
- Research Finding : A study indicated that urea analogs can reduce oxidative damage in neuronal cultures exposed to neurotoxic agents, potentially through the upregulation of antioxidant enzymes.
-
Metabolic Regulation :
- Urea compounds have been implicated in metabolic pathways that regulate insulin secretion and glucose homeostasis.
- Research Finding : Experimental models have shown that urea derivatives can enhance insulin sensitivity and promote glucose uptake in muscle cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Neuroprotection | Reduction of oxidative stress | |
| Metabolic Regulation | Enhanced insulin sensitivity |
Case Studies
-
Antitumor Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antitumor properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents. -
Neuroprotective Mechanism :
A neuropharmacology study assessed the effects of the compound on neuronal cultures subjected to oxidative stress. The treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. -
Insulin Sensitivity Study :
In a metabolic study involving diabetic rat models, administration of the compound led to a significant decrease in blood glucose levels and improved insulin sensitivity markers, indicating its potential role in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
